molecular formula C18H30O B127084 2,6-Dicyclohexylcyclohexanone CAS No. 38320-20-6

2,6-Dicyclohexylcyclohexanone

Cat. No.: B127084
CAS No.: 38320-20-6
M. Wt: 262.4 g/mol
InChI Key: BQTZXRJQXMPUHY-UHFFFAOYSA-N
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Description

2,6-Dicyclohexylcyclohexanone is a strategic synthetic intermediate and scaffold of significant interest in advanced organic and medicinal chemistry research. Its structure, featuring multiple cyclohexyl rings, makes it a valuable precursor for constructing complex, three-dimensional molecular architectures and sterically demanding ligands for catalysis studies. Researchers are exploring its utility in the development of novel chemical entities, particularly through functionalization at the ketone group. Structurally similar cyclohexanone derivatives have been extensively investigated for their bioactive properties, serving as a foundational core in the synthesis of compounds evaluated for cytotoxic activity . This prior research on analogous systems, such as 2,6-bis(arylidene)cyclohexanones, which have demonstrated noteworthy cytotoxicity in studies against murine P388 leukemic cells, provides a framework for understanding the potential of the cyclohexanone core in bio-oriented synthesis . Consequently, this compound presents a compelling subject for research aimed at discovering new chemical tools and exploring structure-activity relationships in various scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dicyclohexylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h14-17H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTZXRJQXMPUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCC(C2=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311488
Record name 2,6-dicyclohexylcyclohexan-1-one
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Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38320-20-6
Record name NSC243673
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dicyclohexylcyclohexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways to 2,6 Dicyclohexylcyclohexanone

Aldol (B89426) Condensation Approaches

The aldol condensation of cyclohexanone (B45756) is a foundational method for synthesizing its derivatives, including the C18 trimer, 2,6-dicyclohexylcyclohexanone. This reaction can be catalyzed by either acids or bases. researchgate.netnih.gov

The self-condensation of cyclohexanone can be initiated by a base, which facilitates the formation of an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another cyclohexanone molecule. vaia.com The initial product is an aldol adduct, 1'-hydroxy-[1,1'-bicyclohexyl]-2-one. researchgate.net This intermediate subsequently undergoes dehydration to form a mixture of unsaturated dimers, 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone. researchgate.net Further reaction with another cyclohexanone molecule and subsequent reduction steps can lead to the formation of this compound. kyoto-u.ac.jp

A study investigating the self-condensation of cyclohexanone without a solvent or catalyst at high pressures (20-50 kbar) and temperatures (160-300°C) identified this compound as one of the products. kyoto-u.ac.jp This suggests that under extreme conditions, the reaction can proceed through a series of aldol condensations and subsequent dehydrations. kyoto-u.ac.jp

Various catalytic systems have been developed to optimize the synthesis of cyclohexanone condensation products. While both Brønsted and Lewis acids can catalyze the reaction, basic catalysts are also commonly employed. nih.gov Sodium hydroxide (B78521) is a frequently used basic catalyst for the liquid-phase self-condensation of cyclohexanone. researchgate.net

Research has shown that solid alkali catalysts can be effective in the autocondensation of cyclohexanone at temperatures between 119-137°C. researchgate.net Heterogeneous catalysts, such as sulfonic acid-modified silicas, have been explored for the solventless acid-catalyzed self-condensation of cyclohexanone to yield C12 adducts, which are precursors to larger molecules. nih.gov These catalysts have demonstrated high selectivity towards the initial monocondensed products, which is a critical step in controlling the formation of heavier products like this compound. nih.govacs.org The reaction conditions, including temperature and catalyst concentration, significantly influence the conversion rates and product distribution. For instance, studies with sodium hydroxide as a catalyst have been conducted at temperatures ranging from 127 to 149°C. researchgate.net

Table 1: Catalytic Systems for Cyclohexanone Self-Condensation

Catalyst Type Catalyst Example Temperature Range (°C) Key Findings Reference
Homogeneous Base Sodium Hydroxide 127-149 Effective for liquid-phase self-condensation. researchgate.net
Solid Alkali Solid Alkali 119-137 Catalyzes autocondensation in air. researchgate.net
Heterogeneous Acid Sulfonic Acid-Modified Silicas 80-120 High selectivity to C12 adducts. nih.gov
No Catalyst High Pressure/Temperature 160-300 Forms multiple products including this compound. kyoto-u.ac.jp

Exploration of Novel Synthetic Routes and Precursors

While aldol condensation of cyclohexanone is the most direct route, research into alternative pathways and precursors exists, although it is less common for the specific synthesis of this compound.

The synthesis of complex cyclic ketones can sometimes be achieved through the transformation of other polycyclic structures. While direct evidence for the synthesis of this compound from other polycyclic ketones is not extensively documented in the provided search results, the general principle of transforming complex molecules is a known synthetic strategy. For instance, the conversion of tricyclic ketones is mentioned in the context of producing other compounds, suggesting that transformations of complex cyclic systems are feasible. google.com However, specific examples of converting a different polycyclic ketone directly into this compound are not detailed.

Reaction Chemistry and Mechanistic Investigations of 2,6 Dicyclohexylcyclohexanone

Reduction Reactions

The reduction of 2,6-dicyclohexylcyclohexanone to its corresponding cyclohexanol (B46403) derivatives is a key transformation. The stereochemical course of this reaction is of significant interest, as it is dictated by the steric and electronic environment around the carbonyl group.

Stereochemical Outcomes in Cyclohexanone (B45756) Reduction

The reduction of substituted cyclohexanones can yield two diastereomeric alcohols, resulting from the axial or equatorial attack of the reducing agent on the carbonyl carbon. The stereoselectivity of these reductions is influenced by several factors, including torsional strain, steric hindrance, and the trajectory of the nucleophilic attack, often rationalized by models such as the Felkin-Anh model. nih.govacs.org For 2,6-disubstituted cyclohexanones, the substituents' orientation (cis or trans) profoundly impacts the preferred direction of hydride attack.

In the case of cis-2,6-disubstituted cyclohexanones, the two substituents are on the same face of the ring. This arrangement can lead to a preferred axial attack of the hydride, resulting in the formation of the equatorial alcohol. Conversely, for trans-2,6-disubstituted cyclohexanones, the substituents are on opposite faces, which can alter the steric environment and favor equatorial attack, leading to the axial alcohol. researchgate.net

Studies on analogs like cis-2,6-dimethylcyclohexanone have shown that reduction with sodium borohydride (B1222165) in methanol (B129727) can unexpectedly yield the axial alcohol as the major product. researchgate.net This highlights that the interplay of steric and electronic effects can sometimes lead to outcomes that defy simple predictive models. The conformation of the cyclohexanone ring, which can exist in chair or twist-boat forms, can also play a crucial role in determining the stereochemical outcome of the reduction. nih.govacs.org

Influence of Reducing Agents and Reaction Conditions

The choice of reducing agent and the reaction conditions, such as solvent and temperature, have a significant impact on the stereoselectivity of cyclohexanone reductions. researchgate.netmasterorganicchemistry.com

Reducing Agents:

Small Hydride Reagents (e.g., Sodium Borohydride, Lithium Aluminum Hydride): These reagents tend to favor axial attack on unhindered cyclohexanones, leading to the equatorial alcohol. However, in sterically hindered ketones like this compound, the steric bulk of the axial substituents can hinder this approach, making equatorial attack more competitive. masterorganicchemistry.combyjus.comyoutube.com For instance, the reduction of cis-2,6-dimethylcyclohexanone with NaBH4 in methanol gives a majority of the axial alcohol, whereas with LiAlH4 in diethyl ether, the equatorial alcohol is the major product. researchgate.net

Bulky Hydride Reagents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®): These reagents are sterically demanding and preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol. This is a general strategy to achieve high stereoselectivity for the axial alcohol in substituted cyclohexanones.

Reaction Conditions:

Solvent: The solvent can influence the aggregation state and reactivity of the reducing agent. For example, the reduction of cis-2,6-dimethylcyclohexanone with NaBH4 shows different stereoselectivities in methanol versus 2-propanol. researchgate.net

Temperature: Lower temperatures generally enhance the stereoselectivity of the reaction by favoring the transition state with the lower activation energy.

The following table, based on data for the analogous cis-2,6-dimethylcyclohexanone, illustrates the influence of the reducing agent on the product distribution. researchgate.net

Reducing AgentSolventMajor ProductMinor ProductProduct Ratio (Major:Minor)
NaBH4Methanolcis,cis-2,6-dimethylcyclohexanol (axial -OH)cis,trans-2,6-dimethylcyclohexanol (equatorial -OH)85:15
LiAlH4Diethyl Ethercis,trans-2,6-dimethylcyclohexanol (equatorial -OH)cis,cis-2,6-dimethylcyclohexanol (axial -OH)70:30

Formation of Cyclohexanol Derivatives

The reduction of this compound yields 2,6-dicyclohexylcyclohexanol. Depending on the stereochemistry of the starting ketone (assuming a cis or trans arrangement of the cyclohexyl groups) and the reduction conditions, different diastereomers of the alcohol can be formed. These derivatives are valuable intermediates in the synthesis of more complex molecules. The specific isomers obtained can be separated and characterized using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. proquest.com

Oxidation Reactions

The oxidation of this compound can lead to various products, depending on the oxidizing agent and reaction conditions.

Transformations to Substituted Cyclohexanone Derivatives

Chromic Acid Oxidation: While ketones are generally resistant to oxidation, under harsh conditions with strong oxidizing agents like chromic acid (H₂CrO₄), cleavage of the ring can occur. chadsprep.comlibretexts.orglibretexts.org However, a more relevant oxidation for ketones is the oxidation of the α-carbon. This typically requires the formation of an enol or enolate, which is then oxidized. For a sterically hindered ketone like this compound, enolization might be slow.

Baeyer-Villiger Oxidation: A more common and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone for cyclic ketones) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.compitt.edunih.govnrochemistry.comyoutube.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, more substituted and electron-donating groups migrate preferentially. For this compound, the migrating group would be a cyclohexyl group, leading to the formation of a lactone. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. pitt.edu

Oxidizing AgentReaction TypePotential Product
Chromic Acid (H₂CrO₄)α-Oxidation/Ring CleavageDicarboxylic acids (under harsh conditions)
m-CPBABaeyer-Villiger OxidationA substituted ε-lactone

Electrophilic and Nucleophilic Transformations

The carbonyl group and the α-carbons of this compound are the primary sites for electrophilic and nucleophilic transformations.

Enolate Formation and Alkylation: Ketones with α-hydrogens can be deprotonated by a strong base to form an enolate. libretexts.orgfiveable.mepressbooks.pub For an unsymmetrical ketone, this can lead to a mixture of regioisomeric enolates. However, for a symmetrical ketone like cis- or trans-2,6-dicyclohexylcyclohexanone, only one enolate is possible. The resulting nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an alkylation reaction to form a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.pubnih.gov The use of a bulky base like lithium diisopropylamide (LDA) is common to ensure complete and regioselective enolate formation. libretexts.org

Nucleophilic Addition to the Carbonyl Group: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles.

Grignard Reagents: Grignard reagents (RMgX) are potent nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. mnstate.edumasterorganicchemistry.comlibretexts.orgleah4sci.comlibretexts.org The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would yield a tertiary alcohol with a new methyl group attached to the former carbonyl carbon. The steric hindrance from the two cyclohexyl groups would significantly influence the rate of this reaction.

ReagentTransformationProduct Type
1. LDA2. RX (Alkyl Halide)α-Alkylationα-Alkyl-2,6-dicyclohexylcyclohexanone
1. RMgX (Grignard Reagent)2. H₃O⁺Nucleophilic AdditionTertiary Alcohol

Structure Elucidation and Advanced Spectroscopic Characterization of 2,6 Dicyclohexylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,6-dicyclohexylcyclohexanone, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

One-Dimensional (1D) NMR Analyses (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR spectra offer fundamental insights into the molecular structure by identifying the different types of proton and carbon atoms present.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the numerous non-equivalent protons in the three cyclohexane (B81311) rings. The signals would appear as overlapping multiplets in the upfield region, typically between 1.0 and 3.0 ppm.

Methine Protons (CH): The protons at the C2 and C6 positions of the central cyclohexanone (B45756) ring, as well as the protons at the C1' and C1'' positions of the substituent cyclohexyl rings, would resonate in the downfield portion of this region, likely around 2.5-3.0 ppm. Their chemical shift is influenced by the adjacent carbonyl group and the steric environment.

Methylene (B1212753) Protons (CH₂): The numerous methylene protons of the three rings would produce a complex series of overlapping multiplets in the range of 1.0-2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms.

Carbonyl Carbon (C=O): A characteristic signal for the ketone carbonyl group (C1) is expected to appear significantly downfield, typically in the range of 208-212 ppm.

Methine Carbons (CH): The carbons at the points of substitution (C2 and C6) would appear around 50-60 ppm. The methine carbons of the substituent rings (C1' and C1'') would resonate in a similar region.

Methylene Carbons (CH₂): The remaining methylene carbons of the three rings would produce a series of signals in the upfield region, generally between 25 and 45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~210
C2, C6 (CH)~2.6~55
C3, C5 (CH₂)~1.8~30
C4 (CH₂)~1.6~28
C1', C1'' (CH)~1.7~43
C2'-C6', C2''-C6'' (CH₂)1.0 - 1.925 - 35

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, DQF-COSY)

Two-dimensional NMR experiments are crucial for deciphering the complex, overlapping signals in the 1D spectra by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): A COSY experiment maps the coupling relationships between protons, typically over two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of protons within each of the three rings. longdom.org Cross-peaks would appear between adjacent protons, allowing for the differentiation of the separate spin systems of the central cyclohexanone ring and the two substituent cyclohexyl rings. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.comyoutube.com This powerful technique would allow for the unambiguous assignment of each carbon signal by linking it to its corresponding, pre-assigned proton signal from the COSY spectrum. sdsu.edu For example, the proton signal at ~2.6 ppm would show a correlation to the carbon signal at ~55 ppm, confirming the assignment of the C2/C6 position.

Double Quantum Filtered COSY (DQF-COSY): This is a variation of the COSY experiment that often provides cleaner spectra with better resolution, particularly for complex molecules. sdsu.edu It helps in resolving overlapping cross-peaks and can be particularly useful in a molecule with many similar methylene signals like this compound.

Application in Stereochemical Assignment and Conformational Analysis

The stereochemistry and preferred conformation of this compound are critical aspects of its structure. The two cyclohexyl substituents can be either on the same side (cis) or opposite sides (trans) of the central ring.

NMR spectroscopy is a primary tool for this analysis. The central cyclohexanone ring is expected to adopt a chair conformation to minimize steric strain. The bulky cyclohexyl groups will preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions. researchgate.net

Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns of the H2 and H6 protons, one can determine their axial or equatorial orientation, and thus deduce the cis or trans relationship of the substituents.

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments can be used to identify protons that are close in space, regardless of whether they are connected through bonds. For instance, in the cis isomer, a NOE would be expected between the axial protons at C2 and C6. The presence or absence of specific NOE correlations provides definitive evidence for the relative stereochemistry and the molecule's conformational preferences in solution. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule.

For this compound, the molecular formula is C₁₈H₃₀O. HRMS would be used to measure the exact mass of its molecular ion ([M]⁺ or [M+H]⁺). The experimentally measured mass would then be compared to the calculated theoretical mass to confirm the molecular formula.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic MassIon TypeExpected m/z
C₁₈H₃₀O262.2297[M]⁺262.2297
[M+H]⁺263.2375

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide structural information. springernature.comuab.edu

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a Cyclohexyl Radical: A common fragmentation pathway would be the cleavage of the bond between the central ring and one of the cyclohexyl substituents, resulting in the loss of a cyclohexyl radical (•C₆H₁₁), which has a mass of 83 Da. This would produce a fragment ion at m/z 179.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. This could lead to the loss of a C₅H₁₀ chain from the central ring along with a cyclohexyl group.

Ring Cleavage: The cyclohexanone or cyclohexyl rings themselves can undergo fragmentation, often initiated by hydrogen rearrangements, leading to the loss of small neutral molecules like ethene (C₂H₄, 28 Da). docbrown.info

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the molecular structure. miamioh.eduyoutube.com

Table 3: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Formula
262179•C₆H₁₁ (cyclohexyl radical)[C₁₂H₁₉O]⁺
26283-[C₆H₁₁]⁺
17996C₆H₁₁ (cyclohexene)[C₆H₈O]⁺

Chromatography-Coupled Mass Spectrometry (e.g., GC-MS, HPLC-MS/MS)

Chromatography-coupled mass spectrometry is a pivotal technique for the separation, identification, and quantification of chemical compounds. In the context of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be a highly effective method for its analysis due to its volatility.

In a typical GC-MS analysis, the this compound molecule would first be separated from other components in a sample based on its boiling point and affinity for the stationary phase in the gas chromatograph. Following separation, it would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern provide a unique fingerprint for identification.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and one of the adjacent cyclohexyl-bearing carbons. This would result in the formation of a cyclohexyl radical and a resonance-stabilized acylium ion.

McLafferty Rearrangement: If a gamma-hydrogen is available on one of the cyclohexyl rings, a rearrangement could occur, leading to the elimination of a neutral molecule and the formation of a radical cation.

Loss of the Cyclohexyl Groups: Fragmentation involving the loss of one or both cyclohexyl rings as radicals or neutral molecules is also a probable pathway.

Table 1: Predicted Major Mass Fragments for this compound in GC-MS

Predicted m/zPossible Fragment IonFragmentation Pathway
262[C₁₈H₃₀O]⁺Molecular Ion
179[M - C₆H₁₁]⁺Loss of a cyclohexyl radical
123[C₈H₁₁O]⁺Alpha-cleavage and rearrangement
83[C₆H₁₁]⁺Cyclohexyl cation
55[C₄H₇]⁺Further fragmentation of cyclohexyl ring

For less volatile derivatives or for analyses requiring higher sensitivity, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) could be employed, often using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

For this compound, the most characteristic absorption band in its IR spectrum would be the strong carbonyl (C=O) stretching vibration. For a saturated six-membered ring ketone like cyclohexanone, this peak typically appears around 1715 cm⁻¹. The presence of the two bulky cyclohexyl groups at the 2 and 6 positions might cause a slight shift in this frequency due to steric effects influencing the bond angle and electronic environment of the carbonyl group.

Other significant vibrational modes expected in the FTIR spectrum include:

C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cyclohexyl and cyclohexanone rings.

CH₂ Bending (Scissoring): A distinct peak around 1450 cm⁻¹ due to the scissoring motion of the methylene groups in the rings.

C-C Stretching: Weaker absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the various C-C bond stretching vibrations within the cyclic systems.

A study on 2,6-bis(benzylidene)cyclohexanone, a related compound, showed a lowering of the carbonyl stretching frequency due to conjugation. nih.gov Since this compound lacks this conjugation, its C=O stretch is expected to be at a higher wavenumber, consistent with a typical saturated ketone.

Table 2: Predicted Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~2930C-H (sp³) Asymmetric StretchStrong
~2855C-H (sp³) Symmetric StretchStrong
~1715C=O Carbonyl StretchStrong, Sharp
~1450CH₂ Bending (Scissoring)Medium
1200-1000C-C StretchingWeak to Medium

X-ray Crystallography and Micro-Electron Diffraction (MicroED) Analysis

Crystal structure analyses of related compounds, such as 2,6-bis(3-nitrobenzylidene)cyclohexanone (B13819128) and 2,6-bis(2,4-dimethylbenzylidene)cyclohexanone, have been reported, providing insights into the packing and conformation of substituted cyclohexanones. researchgate.netnih.gov For this compound, it would be expected that the bulky cyclohexyl groups would adopt equatorial positions to minimize steric hindrance, and the cyclohexanone ring would likely be in a chair conformation.

Micro-Electron Diffraction (MicroED) is an emerging technique that uses electron beams to determine the structure of extremely small crystals, often orders of magnitude smaller than those required for X-ray crystallography. nih.govmtoz-biolabs.com This technique would be particularly valuable if this compound only forms microcrystalline powders. The workflow would involve identifying suitable microcrystals, collecting electron diffraction data as the crystal is rotated in the electron beam, and then processing this data to solve the crystal structure. mtoz-biolabs.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. For this compound (C₁₈H₃₀O), the theoretical elemental composition can be calculated from its molecular formula.

The analysis is typically performed by combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O) are collected and weighed. This experimental data is then compared to the theoretical values to confirm the empirical formula and assess the purity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₈H₃₀O)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0118216.1882.38%
HydrogenH1.013030.3011.56%
OxygenO16.00116.006.10%
Total 262.48 100.00%

Advanced Spectroscopic Characterization Methods

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of a specific element in a sample. nih.gov It involves measuring the absorption of X-rays by a core electron of an atom. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

For this compound, XAS could be used to probe the environment of the oxygen atom. The O K-edge XANES spectrum would be sensitive to the oxidation state and coordination environment of the oxygen atom, providing information about the C=O bond. While not a routine technique for simple organic molecules, it can offer detailed electronic structure information.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. libretexts.orgwikipedia.org As this compound is a diamagnetic molecule in its ground state (i.e., it has no unpaired electrons), it would be EPR silent.

However, EPR spectroscopy could be used to study radical intermediates formed from this compound, for example, through photochemical reactions or by reaction with a radical initiator. The resulting EPR spectrum would provide information about the structure and electronic environment of the radical species.

Raman and Mössbauer Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different frequency, a phenomenon known as Raman scattering. The energy difference between the incident and scattered photons, referred to as the Raman shift, corresponds to the energy of vibrational modes within the molecule.

For a molecule to be Raman active, a change in polarizability must occur during the vibration. Symmetrical vibrations and non-polar bonds, which are often weak or silent in infrared (IR) spectroscopy, can produce strong signals in Raman spectroscopy. This makes Raman and IR spectroscopy complementary techniques for a comprehensive vibrational analysis.

The cyclohexanone ring is expected to exhibit distinct vibrational modes, including the prominent C=O stretching vibration. The cyclohexyl rings will contribute characteristic C-C stretching and CH₂ bending, scissoring, and rocking modes. The C-H stretching vibrations from both the cyclohexanone and cyclohexyl moieties will appear at higher wavenumbers.

Below is a table of expected characteristic Raman shifts for this compound, compiled from data on cyclohexanone and cyclohexane.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentStructural Unit
~1710 - 1740C=O StretchCyclohexanone Core
~2850 - 3000C-H StretchCyclohexyl & Cyclohexanone
~1440 - 1465CH₂ Scissoring/DeformationCyclohexyl & Cyclohexanone
~1260 - 1270CH₂ TwistingCyclohexyl Rings
~1020 - 1040C-C StretchCyclohexyl Rings
~800 - 810Ring Breathing (Symmetrical C-C Stretch)Cyclohexyl Rings

This table is interactive. Users can sort the columns by clicking on the headers.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a sophisticated technique that probes the interactions between the nucleus of an atom and its surrounding electronic environment. wikipedia.org It is based on the recoilless nuclear resonance absorption of gamma rays. wikipedia.org The technique is isotope-specific and relies on the presence of a "Mössbauer-active" nucleus within the sample, such as Iron-57 (⁵⁷Fe), Tin-119 (¹¹⁹Sn), or Europium-151 (¹⁵¹Eu). uni-mainz.dersc.org

The fundamental principle involves a radioactive source containing the same isotope as the sample. This source emits gamma rays that can be resonantly absorbed by the nuclei in the sample. wikipedia.org The energy of these gamma rays is modulated by moving the source relative to the sample, creating a Doppler effect. wikipedia.org The resulting spectrum provides information on the oxidation state, spin state, and coordination environment of the Mössbauer-active atom. jove.com

However, Mössbauer spectroscopy is not an applicable technique for the structural elucidation of this compound. This is because the compound is an organic molecule composed solely of carbon, hydrogen, and oxygen atoms. None of the naturally occurring isotopes of these elements are Mössbauer-active. uni-mainz.demuni.cz Consequently, there is no suitable nucleus within the this compound molecule that can undergo the nuclear resonance fluorescence required for this spectroscopic method. purechemistry.org Therefore, no Mössbauer spectrum can be obtained for this compound, and the technique cannot provide any information regarding its chemical structure or bonding.

Theoretical and Computational Studies of 2,6 Dicyclohexylcyclohexanone

Quantum Chemical Methods

Detailed quantum chemical investigations on 2,6-dicyclohexylcyclohexanone are not available in published literature. Such studies would theoretically provide significant insights into the molecule's electronic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

No specific DFT studies on this compound have been found. DFT calculations are a cornerstone of modern computational chemistry, used to determine electronic structures, such as electron density, orbital energies (HOMO/LUMO), and electrostatic potential maps. These calculations would be essential for understanding the molecule's reactivity and spectroscopic properties.

Ab Initio Approaches

There is no available research detailing the use of Ab Initio methods for this compound. These "from first principles" methods are computationally intensive but highly accurate, providing a fundamental understanding of molecular systems without empirical parameters.

Hartree-Fock and Post-Hartree-Fock Methods

Specific Hartree-Fock (HF) or post-HF (like Møller-Plesset perturbation theory or Coupled Cluster) calculations for this compound are absent from the scientific literature. These methods are crucial for obtaining accurate wavefunctions and energies, accounting for electron correlation to varying degrees, which is neglected in the simpler HF theory.

Molecular Mechanics and Molecular Dynamics Simulations

No literature detailing molecular mechanics or molecular dynamics (MD) simulations specifically for this compound could be located. MD simulations would be invaluable for exploring the conformational landscape of this flexible molecule, understanding the dynamics of the cyclohexyl groups, and simulating its behavior in different solvent environments over time.

Computational Prediction of Molecular Structures, Conformations, and Reactivity

While computational methods are routinely used to predict molecular structures and reactivity, specific studies applying these techniques to this compound are not documented. Such a study would involve geometry optimization to find the most stable conformations (e.g., chair, boat, twist-boat of the central ring and the orientation of the two cyclohexyl substituents) and using electronic structure data to predict sites of nucleophilic or electrophilic attack.

Computational Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles

There are no published computational studies elucidating reaction mechanisms involving this compound. This type of research would involve mapping potential energy surfaces for reactions, locating transition state structures, and calculating activation energies to understand the kinetics and thermodynamics of chemical transformations, such as its reduction or enolate formation.

General computational methods are widely applied to other chiral molecules for stereochemical analysis and the prediction of chiroptical properties, such as circular dichroism (CD) spectroscopy. These studies often involve density functional theory (DFT) calculations to model molecular structures and predict their spectroscopic behavior. However, without specific research on this compound, any discussion would be purely hypothetical and fall outside the strict, compound-specific scope of the requested article.

Therefore, the section on "Application in Stereochemical Analysis and Chiroptical Property Prediction" for this compound cannot be generated based on currently available scientific evidence.

Applications of 2,6 Dicyclohexylcyclohexanone in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

There is no readily available scientific literature detailing the role of 2,6-Dicyclohexylcyclohexanone as a key synthetic intermediate in the construction of complex molecules.

Utilization in Multi-Step Synthetic Strategies

Specific examples or detailed research findings on the utilization of this compound in multi-step synthetic strategies are not present in the surveyed scientific databases.

Involvement in Catalytic Systems and Catalyst Design

The involvement of this compound in catalytic systems, either as a ligand precursor or in another capacity for catalyst design, is not documented in the accessible chemical literature.

Synthesis and Reactivity of 2,6 Dicyclohexylcyclohexanone Derivatives

Design and Synthesis of Novel Derivatives

The design and synthesis of novel derivatives of 2,6-dicyclohexylcyclohexanone would likely be guided by the desire to introduce a variety of functional groups to modulate the compound's physicochemical properties and biological activity. The core structure, featuring a central cyclohexanone (B45756) ring flanked by two bulky cyclohexyl groups, presents unique steric considerations that would influence synthetic strategies.

A plausible synthetic approach to this compound itself could involve the dialkylation of cyclohexanone with a cyclohexyl halide. However, controlling the dialkylation to achieve the desired 2,6-substitution pattern can be challenging and may lead to a mixture of products.

The synthesis of derivatives could explore modifications at several key positions:

The Cyclohexanone Ring: The positions alpha to the carbonyl group (C2 and C6) are prime locations for further functionalization, though they are already substituted. The carbonyl group itself is a key site for a wide range of chemical transformations.

The Cyclohexyl Groups: Functionalization of the appended cyclohexyl rings could also be envisioned, although this would likely require more complex multi-step synthetic sequences.

A common strategy for creating derivatives of 2,6-disubstituted cyclohexanones involves the condensation reaction of a simpler 2,6-dialkylcyclohexanone with aldehydes. For instance, a known process involves the reaction of 2,6-dimethylcyclohexanone (B152311) with benzaldehyde (B42025) to form 2,6-dibenzylidenecyclohexanone. google.com This suggests that if this compound were available, it could potentially undergo similar condensation reactions.

Chemical Transformations and Functionalization of Derivatives

The chemical reactivity of this compound derivatives would be largely dictated by the functional groups present. The central cyclohexanone moiety offers several avenues for chemical transformation:

Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol (cyclohexanol derivative), reductive amination to introduce amine functionalities, and Wittig-type reactions to form alkenes.

Enolate Chemistry: The protons alpha to the carbonyl group, if accessible, could be removed to form an enolate, which can then act as a nucleophile in various alkylation and acylation reactions. However, the presence of the bulky cyclohexyl groups at the 2 and 6 positions would sterically hinder many of these reactions.

The functionalization of derivatives would aim to introduce pharmacophoric features or groups that can modulate properties such as solubility, lipophilicity, and metabolic stability.

Biological Activity and Structure-Activity Relationship (SAR) Studies of Derivatives

While there is no specific data on the biological activity of this compound, the activities of other 2,6-disubstituted cyclic compounds can provide insights into its potential therapeutic applications.

Anticonvulsant Properties of Amine Analogs

A number of nitrogen-containing heterocyclic compounds with a 2,6-disubstitution pattern have been investigated for their anticonvulsant properties. For example, derivatives of 2,6-diketopiperazine have been synthesized and evaluated in animal models of epilepsy. nih.govnih.gov These studies have revealed that the nature of the substituents at the 2 and 6 positions, as well as the stereochemistry, can have a significant impact on anticonvulsant activity.

For hypothetical amine analogs of this compound, a structure-activity relationship (SAR) study would be crucial. Key parameters to investigate would include:

The nature of the amine (primary, secondary, or tertiary).

The length and branching of any alkyl chains attached to the nitrogen atom.

The presence of aromatic or heteroaromatic rings.

The stereochemical configuration of the molecule.

The table below presents data for some monocyclic 2,6-diketopiperazine derivatives, which, while structurally different, illustrate the importance of substitution patterns in determining anticonvulsant activity. nih.gov

Table 1: Anticonvulsant Activity of Selected 2,6-Diketopiperazine Derivatives in the Maximal Electroshock Seizure (MES) Model

Compound Substituent at C-3 Substituent at C-5 Activity in MES test (ED₅₀ mg/kg)
(3S,5S)-3a H Isopropyl >100
(3S,5S)-3e Phenyl Phenyl >100

Data is illustrative and based on structurally related but different compounds.

Antitumor Agent Development from Derivatives

The development of antitumor agents from derivatives of this compound is a speculative area. However, various cyclic compounds, including some with a diketopiperazine core, have been shown to possess anticancer activity. mdpi.com These compounds often exert their effects through mechanisms such as inducing apoptosis or arresting the cell cycle. mdpi.com

For derivatives of this compound to be considered as potential antitumor agents, they would need to be designed to interact with specific biological targets involved in cancer progression. SAR studies would focus on optimizing the structure to enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells.

The following table shows the anticancer activity of some novel 3,6-diunsaturated 2,5-diketopiperazine derivatives against A549 and HeLa cell lines, demonstrating the potential for this class of compounds. mdpi.com

Table 2: In Vitro Anticancer Activity of Selected 2,5-Diketopiperazine Derivatives

Compound Substituents IC₅₀ (µM) A549 IC₅₀ (µM) HeLa
6 3-CF₃-benzylidene, 3-NO₂-benzylidene >10 8.9
8 Naphthalen-1-ylmethylene, 3-NO₂-benzylidene 7.9 6.5
9 Naphthalen-1-ylmethylene, 2,3-Cl-benzylidene 5.2 3.1
10 Naphthalen-1-ylmethylene, 3-CF₃-benzylidene 4.3 2.5
11 Naphthalen-1-ylmethylene, 2-OCH₃-benzylidene 1.2 0.7
12 Naphthalen-1-ylmethylene, 4-CF₃-benzylidene 4.9 3.3
14 Naphthalen-1-ylmethylene, 4-CN-benzylidene 8.1 6.8

Data is illustrative and based on structurally related but different compounds.

Q & A

Q. What are the reliable synthetic routes for 2,6-Dicyclohexylcyclohexanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 2,6-dicyclohexylphenol derivatives using palladium or platinum catalysts under hydrogen gas (1–3 atm) in ethanol or tetrahydrofuran at 50–80°C . Alternatively, aldol condensation of cyclohexanone derivatives with substituted cyclohexyl aldehydes in basic media (e.g., NaOH/ethanol) yields the product, with yields optimized by controlling stoichiometry (1:2 ketone:aldehyde) and reaction time (12–24 hrs) . Purity is enhanced via recrystallization in hexane/ethyl acetate (3:1 v/v).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and cyclohexyl C-H bending modes (1450–1500 cm⁻¹) .
  • NMR : ¹H NMR reveals equatorial/axial proton splitting in cyclohexyl groups (δ 1.2–2.5 ppm), while ¹³C NMR confirms ketone carbon at δ 205–215 ppm .
  • Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion peaks at m/z 260–264 (M⁺) and fragmentation patterns consistent with cyclohexyl loss .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (tested via EN 374 standards), chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol) .
  • Spill Management : Absorb spills with inert materials (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical challenges in this compound synthesis be addressed?

  • Methodological Answer : Axial-equatorial isomerism in cyclohexyl groups can lead to diastereomer formation. Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) separates enantiomers, while X-ray crystallography (as in ) resolves absolute configurations. Kinetic control via low-temperature reactions (−20°C) favors thermodynamically stable isomers .

Q. How should researchers resolve contradictions in reported thermochemical data (e.g., melting points)?

  • Methodological Answer : Discrepancies in melting points (e.g., 58–64°C vs. 153–155°C) may arise from impurities or polymorphic forms . Validate purity via DSC (differential scanning calorimetry) and compare with computational predictions (e.g., Gaussian DFT calculations for enthalpy of formation) . Cross-reference data from NIST Standard Reference Database 69 .

Q. What computational approaches model the steric and electronic effects of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate steric hindrance using AMBER or CHARMM force fields to predict conformational stability .
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on ketone group hydrogen bonding .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to analyze electron density around the carbonyl group .

Data Contradiction Analysis Framework

  • Step 1 : Compare experimental data (e.g., IR peaks, NMR shifts) across studies .
  • Step 2 : Replicate synthesis under standardized conditions to isolate variables (e.g., solvent purity).
  • Step 3 : Apply statistical tools (e.g., ANOVA) to evaluate significance of discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.